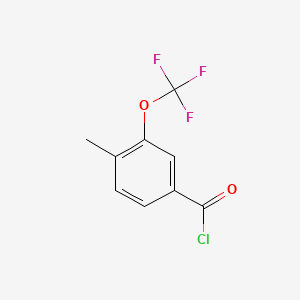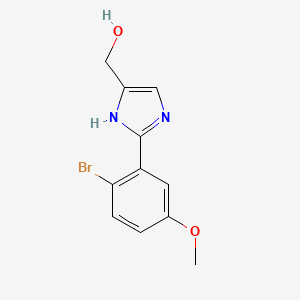
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a clear, colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride typically involves the reaction of 4-Methyl-3-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is heated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-type coupling reactions with phenylboronic acid to form 4-(trifluoromethyl)benzophenone.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.
Phenylboronic Acid: Used in coupling reactions to form benzophenone derivatives.
Major Products Formed
4-(Trifluoromethyl)benzophenone: Formed through coupling reactions with phenylboronic acid.
Applications De Recherche Scientifique
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Dyestuff: It is employed in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride
- 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
Uniqueness
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C9H6ClF3O2 |
|---|---|
Poids moléculaire |
238.59 g/mol |
Nom IUPAC |
4-methyl-3-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3 |
Clé InChI |
UOBHGTXLWHJIOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)






![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)


